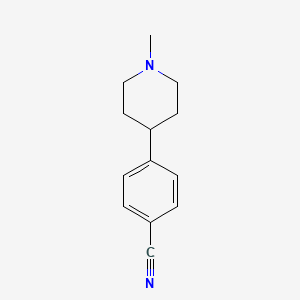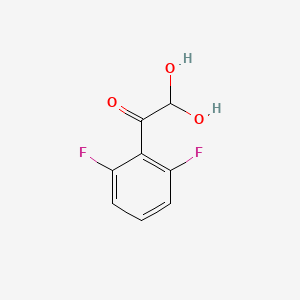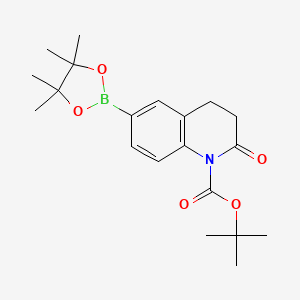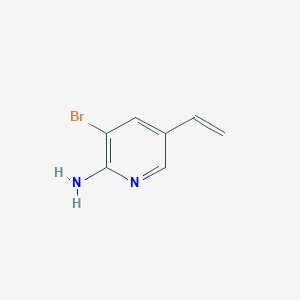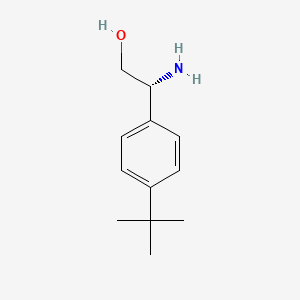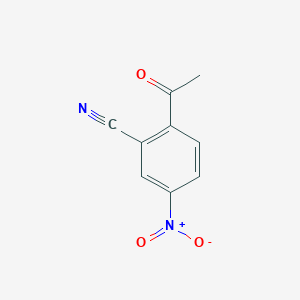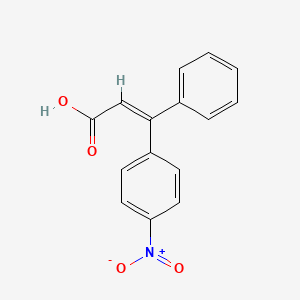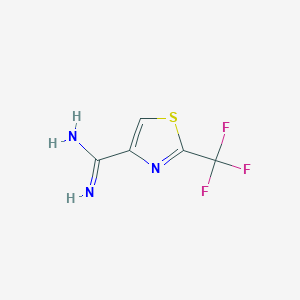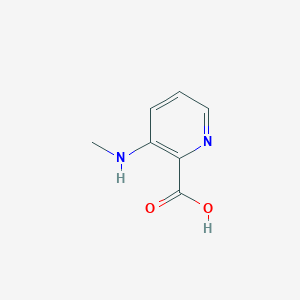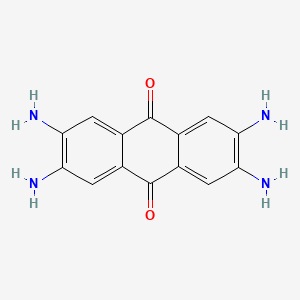
2,3,6,7-Tetraaminoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetraaminoanthracene-9,10-dione is an organic compound with the molecular formula C14H12N4O2 It is a derivative of anthracene, characterized by the presence of four amino groups at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction and subsequent amination. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The final step involves the oxidation of the intermediate to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetraaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetraaminoanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetraaminoanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Similar structure but with amino groups at different positions.
2,3,6,7-Tetrachloroanthracene-9,10-dione: Chlorine atoms instead of amino groups.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: Carboxylate groups instead of amino groups.
Uniqueness
2,3,6,7-Tetraaminoanthracene-9,10-dione is unique due to its specific arrangement of amino and dione groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and form hydrogen bonds with biological molecules makes it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C14H12N4O2 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2,3,6,7-tetraaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H12N4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H,15-18H2 |
InChI-Schlüssel |
YVJHDKFYPXHUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1N)N)C(=O)C3=CC(=C(C=C3C2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


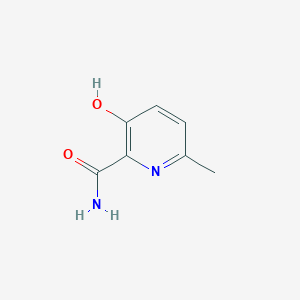
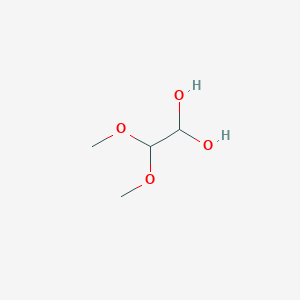
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
